RXFP3/4 agonist 2
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Overview
Description
RXFP3/4 agonist 2 is a potent non-peptidic bis-RXFP3/4 agonist that induces the interaction between relaxin family peptide receptor 3 and β-arrestin-2. This compound is primarily used to study diseases caused by metabolic abnormalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RXFP3/4 agonist 2 involves the use of indole-containing amidinohydrazones. The synthetic route includes the formation of a hydrazone intermediate, followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-throughput screening to identify potential small molecule agonists .
Chemical Reactions Analysis
Types of Reactions
RXFP3/4 agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .
Scientific Research Applications
RXFP3/4 agonist 2 has several scientific research applications, including:
Chemistry: Used as a chemical probe to investigate the function of RXFP3/4 receptors.
Biology: Studied for its role in regulating appetite, energy metabolism, and endocrine homeostasis.
Medicine: Potential therapeutic target for treating central nervous system diseases and metabolic disorders.
Industry: Utilized in high-throughput screening campaigns to identify new drug candidates
Mechanism of Action
RXFP3/4 agonist 2 exerts its effects by binding to relaxin family peptide receptor 3 and promoting the interaction with β-arrestin-2. This interaction modulates neuronal activity in multiple brain circuits, influencing processes such as feeding, metabolism, and stress responses. The compound also affects the hypothalamic-pituitary-adrenal axis, playing a role in stress regulation .
Comparison with Similar Compounds
Similar Compounds
RLX-33: A potent and selective antagonist of relaxin family peptide receptor 3.
ML-290: An effective relaxin/insulin-like family peptide receptor agonist.
Uniqueness
RXFP3/4 agonist 2 is unique due to its dual agonistic activity on both relaxin family peptide receptor 3 and relaxin family peptide receptor 4, making it a valuable tool for studying metabolic abnormalities and central nervous system diseases .
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[2-[[amino-[(2E)-2-[(5-cyano-7-methyl-1H-indol-3-yl)methylidene]hydrazinyl]methylidene]amino]ethyl]benzoate |
InChI |
InChI=1S/C22H22N6O2/c1-14-9-16(11-23)10-19-18(12-26-20(14)19)13-27-28-22(24)25-8-7-15-3-5-17(6-4-15)21(29)30-2/h3-6,9-10,12-13,26H,7-8H2,1-2H3,(H3,24,25,28)/b27-13+ |
InChI Key |
XIVYUSRYHWXGLX-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NC=C2/C=N/NC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=NNC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |
Origin of Product |
United States |
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